molecular formula C7H6N2OS B8751980 Thiazolo[4,5-c]pyridin-2-ylmethanol

Thiazolo[4,5-c]pyridin-2-ylmethanol

Cat. No.: B8751980
M. Wt: 166.20 g/mol
InChI Key: SMBQNZCADOLJCR-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-2-ylmethanol is a heterocyclic compound that combines the structural features of thiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-c]pyridine-2-methanol typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . The reaction conditions often include the use of a slight excess of sodium acetate and a catalytic amount of N-methylmorpholine .

Industrial Production Methods

Industrial production methods for thiazolo[4,5-c]pyridine-2-methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridin-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The reaction conditions vary depending on the desired product but often involve the use of solvents like ethanol and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of thiazolo[4,5-c]pyridine, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

Thiazolo[4,5-c]pyridin-2-ylmethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[4,5-c]pyridine-2-methanol involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like poly (ADP-ribose) polymerase-1, which plays a role in DNA repair . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-c]pyridin-2-ylmethanol is unique due to its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-2-ylmethanol

InChI

InChI=1S/C7H6N2OS/c10-4-7-9-5-3-8-2-1-6(5)11-7/h1-3,10H,4H2

InChI Key

SMBQNZCADOLJCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC(=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl thiazolo[4,5-c]pyridine-2-carboxylate (R-3) (5 g, 24 mmol) in ethanol (100 mL) was added NaBH4 (0.9 g, 24 mmol) in portions at 0° C. The suspension was stirred at room temperature for 1 h, and then concentrated. The resulting residue was dissolved in EtOAc, washed with water. The organic layer was separated, dried over Na2SO4, concentrated in vacuo and purified by chromatography on silica gel to give the title compound. MS (m/z): 167 (M+1)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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